molecular formula C14H18N4O2 B11671298 N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11671298
M. Wt: 274.32 g/mol
InChI Key: FDWMROBNEIHNLV-OQLLNIDSSA-N
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Description

N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a triazole ring, a methoxy group, an ethoxy group, and a phenylmethylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3,5-dimethyl-4H-1,2,4-triazol-4-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Advanced purification techniques, such as chromatography, may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the phenylmethylene moiety.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-(4-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine
  • N-[(1E)-(4-ethoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(4-ethoxy-3-methoxyphenyl)methanimine

InChI

InChI=1S/C14H18N4O2/c1-5-20-13-7-6-12(8-14(13)19-4)9-15-18-10(2)16-17-11(18)3/h6-9H,5H2,1-4H3/b15-9+

InChI Key

FDWMROBNEIHNLV-OQLLNIDSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=C2C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NN=C2C)C)OC

Origin of Product

United States

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